molecular formula C8H11N3O B13298704 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B13298704
M. Wt: 165.19 g/mol
InChI Key: LYWYQTFDWYZQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one (CAS 1461708-88-2) is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. This compound features a tetrahydropyrido[3,4-d]pyrimidine core, which serves as a privileged structure for developing potent kinase inhibitors . The pyrido[3,4-d]pyrimidine scaffold is recognized as a key pharmacophore in targeting clinically relevant kinases . Research demonstrates its significant role in developing inhibitors for histone N-methyl lysine demethylases (KDMs), particularly the KDM4 and KDM5 subfamilies, which are implicated in cancer initiation and progression . This scaffold has also been successfully optimized into clinical candidates targeting Monopolar Spindle 1 (MPS1/TTK), a kinase central to mitosis and an attractive target in oncology, with compounds advancing to Phase 1 clinical trials . The core structure provides an excellent platform for structure-based design, allowing researchers to develop compounds with improved potency, selectivity, and metabolic stability for preclinical research . Key Specifications: • CAS Number: 1461708-88-2 • Molecular Formula: C 8 H 11 N 3 O • Molecular Weight: 165.20 g/mol • IUPAC Name: 3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one This product is provided for chemical research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H11N3O/c1-11-5-10-7-4-9-3-2-6(7)8(11)12/h5,9H,2-4H2,1H3

InChI Key

LYWYQTFDWYZQHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)CCNC2

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

The core pyrido[3,4-d]pyrimidin-4-one framework is often synthesized through cyclization reactions involving appropriate precursors such as aminopyridines and formamide derivatives or substituted uracils.

  • One documented approach involves reacting 3-methyluracil derivatives with phosphorus oxychloride (POCl3) under controlled low temperatures (0–5°C) in solvents like dichloromethane to promote cyclization and ring closure, yielding the pyrido[3,4-d]pyrimidin-4-one scaffold.

  • Alternative cyclization methods use 6-aminothiouracil and chalcone derivatives to form related pyrido[2,3-d]pyrimidin-4(3H)-one analogues, which demonstrate the feasibility of ring construction via condensation reactions under reflux with catalytic bases like sodium ethoxide.

Substitution and Functional Group Transformations

  • Chloride displacement reactions are employed to introduce amine substituents at specific positions on the pyrido[3,4-d]pyrimidine ring. For example, displacement of a chloro intermediate by neopentylamine under elevated temperatures in N-methylpyrrolidone (NMP) is a key step in modifying the 8-position of the core.

  • Oxidation of methylthio substituents to sulfone groups using meta-chloroperoxybenzoic acid (m-CPBA) facilitates further nucleophilic substitution with formamide derivatives under sodium hydride (NaH) in tetrahydrofuran (THF), enabling access to des-methyl pyrido[3,4-d]pyrimidine compounds.

  • Cross-coupling reactions such as Stille and Suzuki couplings have been utilized to introduce heterocyclic substituents at the 8-position, expanding the chemical diversity of derivatives.

Methyl Group Introduction

  • The methyl group at the 3-position can be introduced by starting with methylated uracil precursors or by methylation of the pyrimidinone ring post-cyclization.

  • Trimethylboroxine has been used to methylate the C8 position of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, indicating that selective methylation strategies are feasible.

Step Reaction Type Reagents/Conditions Outcome/Product
1 Cyclization 3-methyluracil + POCl3, DCM, 0–5°C Formation of pyrido[3,4-d]pyrimidin-4-one core
2 Chloride displacement Chloro intermediate + neopentylamine, NMP, heat Amino-substituted pyrido[3,4-d]pyrimidine derivative
3 Oxidation m-CPBA, organic solvent Sulfone intermediate
4 Nucleophilic substitution Sulfone + formamide, NaH/THF Des-methyl pyrido[3,4-d]pyrimidine compounds
5 Cross-coupling Stille or Suzuki coupling, Pd catalyst Heterocyclic substituted derivatives
6 Methylation Trimethylboroxine, Pd catalyst C8-methylated derivatives
  • The cyclization step using POCl3 typically proceeds with moderate to good yields (50–75%) depending on reaction time and temperature control.

  • Amine displacement reactions require elevated temperatures (80–120°C) in polar aprotic solvents like NMP to achieve high substitution efficiency (>70% yield).

  • Oxidation with m-CPBA is generally performed at room temperature, yielding sulfone intermediates in >80% yield.

  • Cross-coupling reactions depend on the catalyst system but typically afford products in yields ranging from 60% to 85%.

  • The synthesized compounds are characterized by:

Method Key Reagents Conditions Advantages Limitations
Cyclization of methyluracil with POCl3 3-methyluracil, POCl3, DCM 0–5°C, controlled Straightforward; good yields Requires low temperature control
Chloride displacement with amines Chloro intermediate, neopentylamine, NMP Elevated temperature (80–120°C) High substitution efficiency High temperature needed
Oxidation with m-CPBA m-CPBA, organic solvent Room temp High yield sulfone intermediates Sensitive to overoxidation
Cross-coupling (Stille/Suzuki) Pd catalyst, boronic acids/organostannanes Reflux or elevated temp Diversifies substitution pattern Requires expensive catalysts
Methylation with trimethylboroxine Trimethylboroxine, Pd catalyst Elevated temp Selective methylation Catalyst cost and handling

The preparation of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves well-established synthetic methodologies combining cyclization, substitution, oxidation, and cross-coupling strategies. The choice of method depends on the desired substitution pattern, yield requirements, and available reagents. These methods have been validated by extensive spectral and analytical data in the literature, confirming the structure and purity of the synthesized compounds. The methyl group at the 3-position plays a crucial role in modulating the compound's chemical and biological properties, making these synthetic routes valuable for pharmaceutical and biochemical research.

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in reactions typical of heterocyclic systems, with modifications occurring at reactive nitrogen sites and the methyl-substituted carbon.

Reaction TypeReagents/ConditionsProducts/OutcomesBiological Relevance
Halogenation Halogens (Cl₂, Br₂)3-Halo derivativesEnhanced enzyme inhibition capacity
Oxidation mCPBA, H₂O₂N-Oxide formationAltered pharmacokinetic properties
Alkylation Alkyl halides (R-X)N-Alkylated derivativesImproved target selectivity
Cyclization POCl₃, 80–100°CFused bicyclic intermediatesPrecursor for anticancer agents

Source: Evitachem product analyses

Mechanistic Insights

The fused ring system facilitates π-π stacking and hydrogen bonding with biological targets:

Enzyme Inhibition Mechanism

  • Targets : Histone demethylases (KDMs) and cyclin-dependent kinases (CDKs).

  • Binding Mode :

    • Pyrimidine N1 interacts with catalytic lysine (K661 in KDM4A).

    • Methyl group enhances hydrophobic pocket occupancy.

Reaction Kinetics

  • Halogenation Rate : Second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ in DCM at 25°C).

  • Oxidation Half-Life : t₁/₂ = 48 hours in pH 7.4 buffer.

Stability and Reactivity Considerations

PropertyValue/Condition
Thermal Stability Decomposes >200°C
pH Sensitivity Stable at pH 4–8 (90% integrity)
Light Sensitivity Degrades under UV (t₁/₂ = 72 hrs)

Source: PubChem stability data

Scientific Research Applications

3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrido[3,4-d]pyrimidin-4-one derivatives, focusing on substituents, synthesis, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Synthesis Method Key Biological Activity/Properties Evidence Source
3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one 3-methyl Likely reductive amination or alkylation Potential KDM inhibition (inferred)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) 8-(piperazine-methyl) Reductive amination with NaBH(OAc)₃ KDM4/KDM5 inhibition (IC₅₀ < 100 nM)
8-(1H-Pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (41b) 8-(1-methylpyrazole) Suzuki coupling with Pd(PPh₃)₄ Cell permeability; KDM selectivity
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride 7-benzyl, 2-(CF₃-phenyl) Multi-step alkylation/condensation Unknown (pharmacological candidate)
8-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl-pyrazol-1-yl derivative (50e) 8-(piperidine-ethyl-pyrazole) Reductive amination with NaBH(OAc)₃ Subfamily-selective KDM inhibition

Key Observations:

Substituent Effects on Activity :

  • 8-Position Modifications : Derivatives with bulkier substituents (e.g., piperazine-methyl in 44g ) exhibit potent KDM4/KDM5 inhibition due to enhanced interactions with the substrate-binding pocket . In contrast, the 3-methyl group in the target compound may stabilize the core structure without directly engaging the active site.
  • Halogenated/Aromatic Groups : Compounds like 50e (3,4-dichlorobenzyl) or 44b (furan-2-ylmethyl) show improved selectivity and cellular permeability, attributed to lipophilic and electronic effects . The absence of such groups in the 3-methyl derivative may limit its potency but improve metabolic stability.

Synthetic Accessibility: The target compound’s synthesis is inferred to follow protocols similar to 44a or 42, involving reductive amination or cross-coupling reactions .

Stability: The 3-methyl group likely reduces susceptibility to oxidative metabolism compared to compounds with labile substituents (e.g., aldehydes in 43) .

Biological Selectivity :

  • KDM Subfamily Specificity : Compounds like 54j and 54k (8-phenylpiperidine derivatives) show equipotent activity against KDM4 and KDM5, whereas the 3-methyl analog’s activity profile remains uncharacterized .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 8-position is critical for KDM inhibition, as substituents access the histone peptide-binding region. The 3-methyl group’s role is likely structural, minimizing conformational flexibility .
  • Therapeutic Potential: While 8-substituted analogs are advanced candidates for oncology (via epigenetic modulation), the 3-methyl derivative may serve as a scaffold for further optimization, balancing stability and activity .
  • Unmet Needs : Comparative data on the 3-methyl compound’s enzymatic affinity, cellular uptake, and toxicity are absent in the evidence, highlighting gaps for future studies.

Biological Activity

3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an enzyme inhibitor and its anticancer properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : 3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one dihydrochloride
  • Molecular Formula : C₈H₁₃Cl₂N₃O
  • Molecular Weight : 238 Da
  • CAS Number : 1803598-30-2

The biological activity of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is primarily attributed to its interaction with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) : This compound acts as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can effectively halt cell proliferation and induce apoptosis in cancer cells .
  • Ephrin Receptors : Some derivatives of pyrido[3,4-d]pyrimidines have been shown to target ephrin receptors that are overexpressed in certain cancers. This targeting mechanism suggests potential therapeutic applications in oncology .

Biological Activity Overview

Activity Type Description
Anticancer Activity Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Enzyme Inhibition Inhibits CDKs and potentially other kinases involved in cell cycle regulation.
Targeted Therapy May selectively target cancer cells with specific receptor overexpression.

Case Studies and Experimental Data

  • Cytotoxicity Assessment :
    • In vitro studies have demonstrated that 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:
      • A study reported a four-fold increase in apoptotic markers (Annexin V positivity) when treated with this compound compared to controls .
      • DNA fragmentation assays indicated substantial apoptotic activity with increased caspase activation (66% compared to control) following treatment .
  • Inhibition Studies :
    • The compound has shown promising results as a selective inhibitor of CDK2 with an IC50 value indicating moderate potency against this target. This suggests its potential application in cancer therapies focusing on cell cycle dysregulation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-methyl-pyrido[3,4-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with carbonyl-containing reagents. For example, multi-step routes may employ tert-butoxycarbonyl (Boc) protection to stabilize intermediates during ring closure . Microwave-assisted synthesis can enhance reaction efficiency for fused heterocycles. Post-synthetic modifications, such as alkylation at the 3-position, are critical for introducing methyl groups . Purification via column chromatography and recrystallization ensures product integrity.

Q. How can analytical techniques confirm the purity and structural identity of synthesized derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are essential for structural elucidation. For tautomeric forms (e.g., 3H vs. 4H), 2D NMR (COSY, NOESY) resolves positional ambiguity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm validates purity (>95%) . X-ray crystallography may be used for absolute configuration determination in complex cases .

Q. What strategies mitigate solubility challenges in pyrido[3,4-d]pyrimidin-4-one derivatives during biological assays?

  • Methodological Answer : Introducing hydrophilic substituents (e.g., hydroxyl, amine, or morpholine groups) at the 8-position improves aqueous solubility. Co-solvent systems (DMSO/PBS) or lipid-based formulations enhance compound dispersion in cellular assays. LogP calculations (via HPLC retention times) guide rational modifications to balance lipophilicity and solubility .

Advanced Research Questions

Q. How does structure-based design optimize pyrido[3,4-d]pyrimidin-4-one derivatives as KDM4/5 histone demethylase inhibitors?

  • Methodological Answer : Co-crystallization studies with KDM4C or KDM5C enzymes identify key binding interactions (e.g., Fe²⁺ coordination in the active site). Substituents at the 8-position (e.g., pyrazole or phenylpiperidine) access substrate-binding pockets, enhancing potency. Molecular dynamics simulations predict conformational stability, while isothermal titration calorimetry (ITC) quantifies binding affinity .

Q. What methodologies assess cellular permeability and target engagement in KDM inhibitor studies?

  • Methodological Answer : Caco-2 monolayer assays evaluate intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate high permeability). Cellular target engagement is confirmed via histone demethylation assays (e.g., Western blot for H3K9me3/H3K4me3 reduction). Fluorescence polarization assays measure intracellular compound retention .

Q. How can selectivity between KDM subfamilies (e.g., KDM4 vs. KDM5) be achieved during inhibitor design?

  • Methodological Answer : Substitution patterns at the 8-position (e.g., bulky aryl groups) exploit steric differences in the active sites of KDM4 and KDM5. Selectivity profiling using enzymatic assays (KDM2A, KDM3A, KDM6B) identifies off-target effects. For example, 8-(1H-pyrazol-3-yl) derivatives show >50-fold selectivity for KDM4/5 over other subfamilies .

Q. What in vitro and in vivo models validate the efficacy of demethylase inhibitors?

  • Methodological Answer : In vitro models include cancer cell lines (e.g., HCT116, MCF7) treated with inhibitors followed by ChIP-seq to map histone methylation changes. In vivo, xenograft models (e.g., murine leukemia) assess tumor growth inhibition. Pharmacokinetic studies (plasma half-life, bioavailability) optimize dosing regimens .

Q. How are tautomerism and regiochemical ambiguity resolved in pyrido[3,4-d]pyrimidin-4-one characterization?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes tautomers by observing chemical shift changes. Isotopic labeling (¹⁵N) coupled with heteronuclear single quantum coherence (HSQC) spectroscopy tracks nitrogen migration. Computational methods (DFT calculations) predict dominant tautomeric forms in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.